2-Chloro-3-isobutoxyaniline
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Overview
Description
2-Chloro-3-isobutoxyaniline: is an organic compound with the molecular formula C10H14ClNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isobutoxyaniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-chloronitrobenzene.
Reduction of 2-Chloronitrobenzene: The nitro group in 2-chloronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-chloroaniline.
Alkylation: 2-Chloroaniline is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutoxy group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-isobutoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation Reactions: The amino group can be oxidized to form nitroso, nitro, or azo compounds.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include nitrosoaniline, nitroaniline, and azo compounds.
Reduction Reactions: Products include reduced aniline derivatives.
Scientific Research Applications
2-Chloro-3-isobutoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-isobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its biological activity may be attributed to its ability to interact with cellular components, such as enzymes and receptors, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Lacks the isobutoxy group, making it less versatile in certain chemical reactions.
3-Isobutoxyaniline:
2-Chloro-4-isobutoxyaniline: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
2-Chloro-3-isobutoxyaniline is unique due to the presence of both chlorine and isobutoxy groups on the benzene ring
Properties
IUPAC Name |
2-chloro-3-(2-methylpropoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)6-13-9-5-3-4-8(12)10(9)11/h3-5,7H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVUZFGSSXKMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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